molecular formula C20H18N4O4S B2874484 2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-44-0

2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2874484
CAS No.: 396724-44-0
M. Wt: 410.45
InChI Key: QUESJGWQMOKOFT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a thieno[3,4-c]pyrazole core substituted with electron-withdrawing (4-nitrophenyl) and electron-donating (4-methoxyphenyl) groups. Such compounds are of interest due to their structural resemblance to bioactive molecules, including penicillin derivatives and coordination ligands .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-16-8-2-13(3-9-16)10-19(25)21-20-17-11-29-12-18(17)22-23(20)14-4-6-15(7-5-14)24(26)27/h2-9H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUESJGWQMOKOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3C_{22}H_{19}N_{3}O_{3} with a molecular weight of approximately 373.41 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization with methoxy and nitro groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing thieno[3,4-c]pyrazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HCT-116) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values ranging from 7.82 μM to 10.45 μM depending on the specific substituents present on the aromatic rings .

Antiviral Activity

Research has also highlighted the antiviral potential of thieno[3,4-c]pyrazole derivatives. Compounds in this class have shown effectiveness against various viral targets, including HIV reverse transcriptase and hepatitis viruses. The modifications introduced by methoxy and nitro groups are believed to enhance binding affinity and biological activity against these viral enzymes .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzyme Activity : Many thieno[3,4-c]pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and viral replication.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

  • Study on Anticancer Properties : A study conducted by researchers evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activities. The compound exhibited significant inhibition of cell growth in A549 cells with an IC50 value of 7.82 μM .
  • Antiviral Efficacy : In another investigation focused on antiviral properties, several derivatives were tested against HIV reverse transcriptase. The most active derivative showed an IC50 value of 1.96 μM, indicating strong antiviral activity .

Data Table: Biological Activities

Activity TypeCell Line / VirusIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)7.82
AnticancerMCF-7 (Breast Cancer)10.45
AntiviralHIV RT1.96
AntiviralHepatitis ANot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to related acetamides in terms of substituents and heterocyclic cores:

Compound Name Core Structure Key Substituents Electronic Effects
2-(4-Methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 4-nitrophenyl Donor (OMe) + Acceptor (NO₂)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Strongly electron-withdrawing (Cl)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl, methyl groups Electron-withdrawing (Cl) + Steric
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]...}acetamide Pyrazole-thiazole hybrid 4-Chlorophenyl, isopropylphenyl Mixed electronic/steric effects
  • Key Differences: The thienopyrazole core in the target compound introduces a fused bicyclic system, enhancing rigidity compared to monocyclic thiazole or pyrazole analogs. This may improve binding specificity in biological systems . For instance, chloro groups increase lipophilicity, while nitro groups enhance electrophilicity .

Hydrogen Bonding and Crystal Packing

  • The target compound’s crystal structure (if resolved) would likely exhibit hydrogen-bonding motifs influenced by its amide and nitro groups. For example: R²²(8) Motifs: Observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where N–H⋯N bonds form inversion dimers . Similar dimerization may occur in the target compound, though steric effects from the thienopyrazole core could alter packing efficiency. Twist Angles: Analogous to the 61.8° dihedral angle between dichlorophenyl and thiazole rings in , the methoxyphenyl and thienopyrazole groups in the target compound may adopt a twisted conformation, affecting intermolecular interactions.

Potential Bioactivity

While direct data are unavailable, structurally related compounds provide insights:

  • Antimicrobial Activity : Thiazole acetamides with chloro substituents show penicillin-like activity due to structural mimicry . The nitro group in the target compound may enhance reactivity toward microbial targets.
  • Ligand Properties : Amides with electron-deficient aryl groups (e.g., nitro) exhibit strong metal-coordination abilities, suggesting applications in catalysis or materials science .

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